
3-methyl-5-nitro-N-phenylimidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide is a heterocyclic compound that contains an imidazole ring substituted with a methyl group, a nitro group, a phenyl group, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide typically involves the nitration of an imidazole derivative followed by sulfonation and subsequent substitution reactions. One common route involves the following steps:
Nitration: The imidazole ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Sulfonation: The nitrated imidazole is then treated with chlorosulfonic acid to introduce the sulfonamide group.
Substitution: The phenyl group is introduced through a nucleophilic substitution reaction, often using phenylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonation to ensure consistent product quality and yield. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Reduction: 3-methyl-5-amino-N-phenyl-imidazole-4-sulfonamide.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Derivatives with different nucleophiles replacing the sulfonamide group.
Applications De Recherche Scientifique
3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can also interact with enzymes, inhibiting their activity and contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-5-nitro-imidazole: Lacks the phenyl and sulfonamide groups, making it less versatile in terms of chemical reactivity and biological activity.
N-phenyl-imidazole-4-sulfonamide: Lacks the nitro and methyl groups, which may reduce its antimicrobial and anticancer properties.
5-nitro-N-phenyl-imidazole-4-sulfonamide: Lacks the methyl group, which can affect its overall reactivity and stability.
Uniqueness
3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of the nitro group enhances its antimicrobial properties, while the sulfonamide group contributes to its enzyme inhibitory effects. The phenyl group adds to its overall stability and potential for further chemical modifications.
Propriétés
Numéro CAS |
6954-36-5 |
|---|---|
Formule moléculaire |
C10H10N4O4S |
Poids moléculaire |
282.28 g/mol |
Nom IUPAC |
3-methyl-5-nitro-N-phenylimidazole-4-sulfonamide |
InChI |
InChI=1S/C10H10N4O4S/c1-13-7-11-9(14(15)16)10(13)19(17,18)12-8-5-3-2-4-6-8/h2-7,12H,1H3 |
Clé InChI |
DKKVCVZREVPWAW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1S(=O)(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


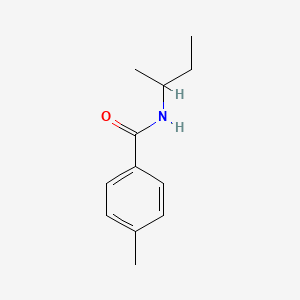



![Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B14006074.png)
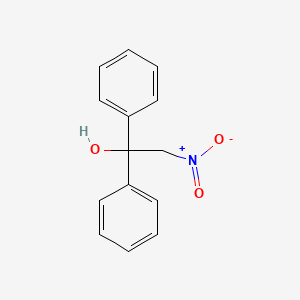
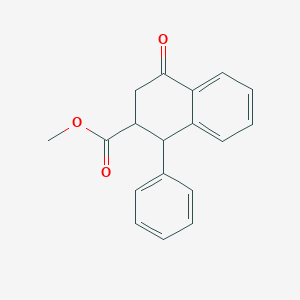
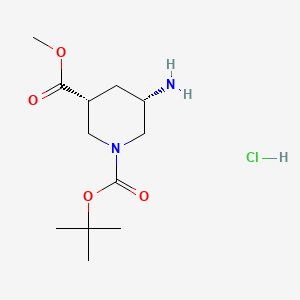
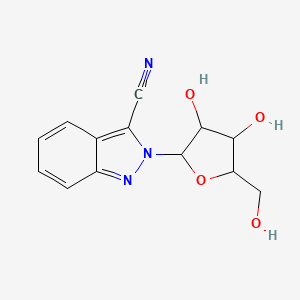

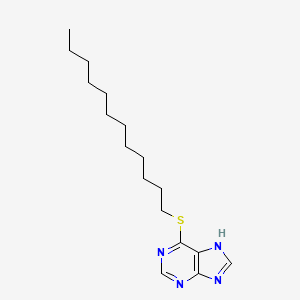
![4-[(2-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14006111.png)
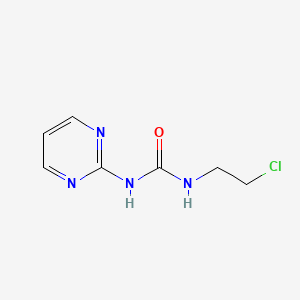
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14006121.png)
